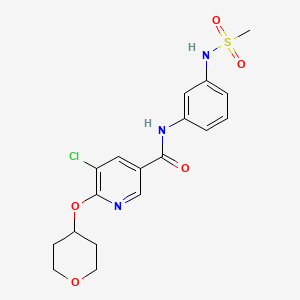![molecular formula C14H19N3O2 B2633923 N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide CAS No. 2094492-80-3](/img/structure/B2633923.png)
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide, commonly known as HPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPM is a small molecule inhibitor that targets a specific protein, which has been implicated in various diseases. The purpose of
作用機序
HPPM acts as a small molecule inhibitor that targets a specific protein, which is involved in various cellular processes. The protein targeted by HPPM is involved in cell proliferation, inflammation, and neurodegeneration. By inhibiting this protein, HPPM can effectively reduce the progression of various diseases.
Biochemical and Physiological Effects:
HPPM has been shown to have various biochemical and physiological effects. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, HPPM has been shown to reduce the production of inflammatory cytokines, which can lead to a reduction in inflammation. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
実験室実験の利点と制限
One of the main advantages of HPPM is its specificity towards a specific protein, which makes it an effective tool in studying various diseases. However, the synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. Additionally, the use of HPPM in lab experiments can be limited by its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for HPPM research. One potential area of research is the development of HPPM as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to determine the safety and efficacy of HPPM in human trials. Finally, the development of new synthesis methods for HPPM could potentially reduce the cost and complexity of its production, making it more accessible for research and therapeutic purposes.
Conclusion:
In conclusion, HPPM is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment. HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. The future directions for HPPM research include the development of HPPM as a therapeutic agent, further studies to determine its safety and efficacy, and the development of new synthesis methods.
合成法
The synthesis of HPPM involves several steps, including the reaction between 3-hydroxypiperidine and 4-bromomethyl-2-pyridinecarboxaldehyde, followed by the reaction between the resulting product and prop-2-enamide. The final product is obtained through purification and isolation processes. The synthesis of HPPM is a complex process that requires skilled chemists and specialized equipment.
科学的研究の応用
HPPM has been extensively studied in the context of various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, HPPM has been shown to inhibit the growth of cancer cells by targeting a specific protein that is involved in cell proliferation. Inflammation research has also shown that HPPM can reduce the production of inflammatory cytokines, which are implicated in various inflammatory diseases. In neurodegenerative disorders, HPPM has been shown to protect neurons from damage and improve cognitive function.
特性
IUPAC Name |
N-[[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-2-14(19)16-9-11-5-6-15-13(8-11)17-7-3-4-12(18)10-17/h2,5-6,8,12,18H,1,3-4,7,9-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKCXQYABCONPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC(=NC=C1)N2CCCC(C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(3-hydroxypiperidin-1-yl)pyridin-4-yl]methyl}prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

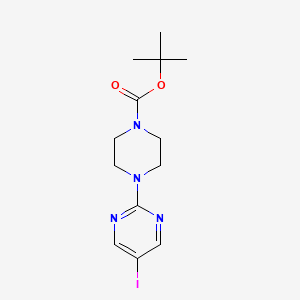
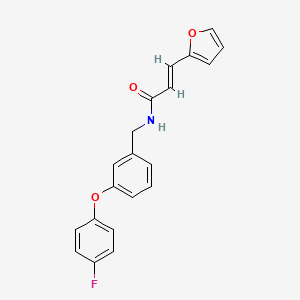
![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-hydroxyphenyl)piperazin-1-yl)ethanone](/img/structure/B2633845.png)

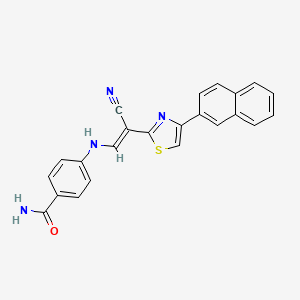

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methoxybenzamide](/img/structure/B2633851.png)
![N-(1-cyanocyclohexyl)-2-{2-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}propanamide](/img/structure/B2633852.png)
![Tert-butyl N-[1-(methylsulfonimidoyl)propan-2-yl]carbamate](/img/structure/B2633854.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2,3-dimethoxybenzamide](/img/structure/B2633855.png)
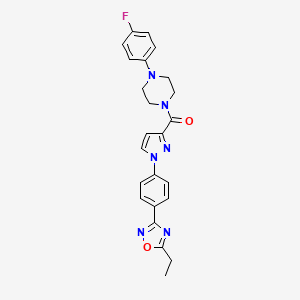
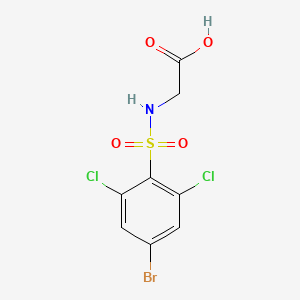
![3-[4-(5-Fluoropyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2633858.png)
